![molecular formula C13H15N3O B3746848 3-(1-piperidinylcarbonyl)-1H-indazole](/img/structure/B3746848.png)
3-(1-piperidinylcarbonyl)-1H-indazole
Overview
Description
3-(1-piperidinylcarbonyl)-1H-indazole is a novel synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
3-(1-piperidinylcarbonyl)-1H-indazole has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A. In neuroscience, this compound has been studied for its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
The mechanism of action of 3-(1-piperidinylcarbonyl)-1H-indazole is not fully understood. However, it has been shown to act as an agonist for the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A. It has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. This inhibition results in increased levels of anandamide, which can activate the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-piperidinylcarbonyl)-1H-indazole are complex and varied. It has been shown to have anti-inflammatory effects, which may be mediated by its agonist activity at the CB1 receptor. It has also been shown to have neuroprotective effects, which may be mediated by its ability to inhibit FAAH and increase levels of anandamide. Additionally, this compound has been shown to have analgesic effects, which may be mediated by its agonist activity at the serotonin receptor 5-HT1A.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1-piperidinylcarbonyl)-1H-indazole in lab experiments is its high potency and selectivity for the CB1 receptor and the serotonin receptor 5-HT1A. This makes it a useful tool for studying the endocannabinoid system and the serotonergic system. However, one of the limitations of using this compound is its high lipophilicity, which can make it difficult to dissolve in aqueous solutions. This can make it challenging to administer in vivo and can limit its potential applications in certain experiments.
Future Directions
There are several future directions for the study of 3-(1-piperidinylcarbonyl)-1H-indazole. One area of research is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a treatment for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, future research may focus on the development of derivatives of this compound with improved pharmacological properties and reduced side effects.
properties
IUPAC Name |
1H-indazol-3-yl(piperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-8-4-1-5-9-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZQLZZYJXLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103675 | |
Record name | 1H-indazol-3-yl(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201103675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-indazol-3-yl(piperidin-1-yl)methanone | |
CAS RN |
100373-85-1 | |
Record name | 1H-indazol-3-yl(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201103675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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